

# Predicted biological activity of Augustine molecule

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Predicted Biological Activity of **Augustine** Therapeutics' Selective HDAC6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The term "Augustine molecule" refers to a new generation of small molecule inhibitors of histone deacetylase 6 (HDAC6) developed by the Belgian biotechnology company, Augustine Therapeutics. These molecules, with the lead candidate identified as AGT-100216, represent a promising therapeutic strategy for a range of debilitating neuromuscular and neurodegenerative diseases, with a primary focus on Charcot-Marie-Tooth (CMT) disease.[1][2][3][4][5] This technical guide elucidates the predicted biological activity of these novel compounds, detailing their mechanism of action, summarizing key preclinical data, and outlining the methodologies for relevant experimental assessments. The molecules are characterized by a novel non-hydroxamate, non-hydrazide producing chemotype, designed to offer high selectivity and an improved safety profile over previous generations of HDAC6 inhibitors.[2][4][6][7]

## Introduction: The Therapeutic Promise of HDAC6 Inhibition

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb histone deacetylases.[7][8] Unlike other HDACs that predominantly function within the



nucleus to regulate gene expression via histone modification, HDAC6's main substrates are non-histone proteins in the cytoplasm.[7][8] A key substrate of HDAC6 is  $\alpha$ -tubulin, a critical component of microtubules.[7]

Microtubules form the cellular "highways" for axonal transport, a vital process for the health and function of neurons. By removing acetyl groups from α-tubulin, HDAC6 activity can impair this transport system, leading to disruptions in the movement of essential components like mitochondria and vesicles.[7] This disruption is a known pathological hallmark in several neurodegenerative diseases, including CMT, Amyotrophic Lateral Sclerosis (ALS), and Alzheimer's disease.[7]

Selective inhibition of HDAC6 has emerged as a compelling therapeutic approach. By blocking HDAC6, inhibitors can increase the acetylation of  $\alpha$ -tubulin, thereby restoring axonal transport, improving neuronal function, and potentially halting or reversing disease progression.[7][9] **Augustine** Therapeutics' molecules are designed to selectively target HDAC6, avoiding the off-target effects and toxicities associated with earlier, less selective HDAC inhibitors.[2][4][6][7]

### **Mechanism of Action: Restoring Axonal Health**

The primary biological activity of the **Augustine** molecules is the selective inhibition of the catalytic domain of HDAC6. This action leads to a cascade of downstream effects aimed at restoring neuronal health.

- Increased α-tubulin Acetylation: By inhibiting HDAC6, the equilibrium shifts towards a state of hyperacetylation of α-tubulin.
- Enhanced Axonal Transport: Acetylated microtubules are recognized by motor proteins (kinesins and dyneins) as preferential tracks, leading to more efficient transport of vital cargo along the axon.
- Improved Neuronal Function and Survival: The restoration of axonal transport alleviates cellular stress, reduces the aggregation of toxic proteins, and ultimately promotes neuronal health and survival.[7]

The following diagram illustrates the signaling pathway influenced by **Augustine**'s HDAC6 inhibitors.





Click to download full resolution via product page

Caption: Mechanism of action of **Augustine** Therapeutics' HDAC6 inhibitors.

## **Quantitative Data: Preclinical Efficacy**



Publicly available quantitative data for **Augustine** Therapeutics' lead compounds is primarily found in patent filings. This data demonstrates the high potency and selectivity of their molecules for HDAC6.

| Compound                | Assay Type                                                    | Target                   | IC50 Value   | Notes                                                                                                                         |
|-------------------------|---------------------------------------------------------------|--------------------------|--------------|-------------------------------------------------------------------------------------------------------------------------------|
| Exemplified<br>Compound | NanoBRET<br>Assay                                             | HDAC6 (CD2)              | <100 nM      | Demonstrates potent inhibition of the second catalytic domain of HDAC6.[10]                                                   |
| Exemplified<br>Compound | Cell-based<br>Acetylated α-<br>tubulin Assay<br>(HeLa cells)  | Acetylated α-<br>tubulin | 100-500 nM   | Shows a dose-<br>dependent<br>increase in the<br>primary<br>biomarker of<br>HDAC6 inhibition<br>in a cellular<br>context.[10] |
| Exemplified<br>Compound | Cell-based<br>Histone<br>Acetylation<br>Assay (HeLa<br>cells) | Histone<br>Acetylation   | 1000-3333 nM | Indicates high selectivity for cytoplasmic HDAC6 over nuclear histone- modifying HDACs.[10]                                   |

Note: The "Exemplified Compound" refers to a molecule disclosed in patent WO 2024261329. [10]

## **Experimental Protocols**

Detailed proprietary protocols for the assays conducted by **Augustine** Therapeutics are not publicly available. However, this section provides standardized, detailed methodologies for key experiments used to characterize HDAC6 inhibitors.



#### In Vitro HDAC6 Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HDAC6 enzyme.

Objective: To quantify the potency of a test compound in inhibiting HDAC6 enzymatic activity.

#### Materials:

- Recombinant human HDAC6 enzyme
- HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
- HDAC Assay Buffer
- Test compound (e.g., AGT-100216) and DMSO (vehicle control)
- HDAC developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)
- 96-well black microplates
- Microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~460 nm)

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in HDAC Assay Buffer. Ensure the final DMSO concentration remains below 1% in all wells.
- Reaction Setup: In a 96-well plate, add the assay buffer, diluted test compound (or DMSO for control), and diluted recombinant HDAC6 enzyme.
- Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
- Reaction Initiation: Add the fluorogenic HDAC6 substrate to all wells to start the enzymatic reaction.
- Incubation: Mix and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).



- Stop and Develop: Add the developer solution to each well. This stops the HDAC6 reaction
  and allows the developing enzyme to cleave the deacetylated substrate, releasing the
  fluorophore.
- Fluorescence Measurement: Incubate for an additional 15 minutes at room temperature, protected from light, then measure the fluorescence.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value using a suitable curve-fitting software.

### Cellular α-tubulin Acetylation Assay (Western Blot)

This protocol describes how to measure the levels of acetylated  $\alpha$ -tubulin in cells treated with an HDAC6 inhibitor.

Objective: To confirm the mechanism of action of the HDAC6 inhibitor in a cellular environment.

#### Materials:

- Human cell line (e.g., HeLa or a neuronal cell line)
- Cell culture medium and reagents
- · Test compound
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- · Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetylated- $\alpha$ -tubulin and a loading control (e.g., anti- $\alpha$ -tubulin or anti-GAPDH)



- HRP-conjugated secondary antibodies
- ECL substrate and chemiluminescence imaging system

#### Procedure:

- Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
- Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour.
  - Incubate the membrane with the primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
  - Wash the membrane again and develop the blot using an ECL substrate.
- Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the acetylated α-tubulin signal to the loading control to determine the relative increase in acetylation.

The following diagram provides a generalized workflow for the evaluation of an HDAC6 inhibitor.





Click to download full resolution via product page

Caption: General experimental workflow for HDAC6 inhibitor development.



## **Clinical Development and Future Directions**

**Augustine** Therapeutics' lead candidate, AGT-100216, has entered a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[3][11][12] This represents a significant milestone in the development of this new class of HDAC6 inhibitors.[3] [11] The trial is a randomized, double-blind, placebo-controlled study involving single and multiple ascending doses.[11][12]

Beyond CMT, the company is exploring the therapeutic potential of its HDAC6 inhibitors in other neurodegenerative conditions, such as ALS, and in cardiometabolic diseases.[5][7] The development of both peripherally-restricted and brain-penetrant compounds will allow for tailored therapeutic strategies for different indications.[5]

#### Conclusion

The "**Augustine** molecules" from **Augustine** Therapeutics are a promising new class of selective HDAC6 inhibitors with the potential to be disease-modifying therapies for Charcot-Marie-Tooth disease and other serious neurological and cardiometabolic disorders. Their novel chemotype is designed for improved safety and selectivity, addressing the limitations of earlier HDAC inhibitors. Preclinical data demonstrates potent and selective inhibition of HDAC6, leading to the desired downstream effect of increased  $\alpha$ -tubulin acetylation. The progression of the lead candidate, AGT-100216, into clinical trials marks a critical step towards validating this therapeutic approach in patients. Continued research and clinical evaluation will be essential to fully realize the therapeutic potential of this innovative pipeline.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AGT 100216 AdisInsight [adisinsight.springer.com]
- 2. Augustine Therapeutics NV Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]



- 3. Augustine Therapeutics Begins New CMT Trial | CMTA-STAR News [cmtausa.org]
- 4. Augustine Therapeutics | Novel HDAC6 Inhibitors for Chronic Disease [augustinetx.com]
- 5. Pipeline [augustinetx.com]
- 6. AGT-100216 Drug Targets, Indications, Patents Synapse [synapse-patsnapcom.libproxy1.nus.edu.sg]
- 7. Therapeutic Focus [augustinetx.com]
- 8. benchchem.com [benchchem.com]
- 9. charcot-marie-toothnews.com [charcot-marie-toothnews.com]
- 10. HDAC6 inhibitors detailed in Augustine Therapeutics patent | BioWorld [bioworld.com]
- 11. biopharmaboardroom.com [biopharmaboardroom.com]
- 12. Augustine Theraputics [augustinetx.com]
- To cite this document: BenchChem. [Predicted biological activity of Augustine molecule].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666129#predicted-biological-activity-of-augustine-molecule]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com